
5-(Cyclohexyloxy)-2-(dimethylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclohexyloxy)-2-(dimethylamino)phenol: is an organic compound that features a phenol group substituted with a cyclohexyloxy group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexyloxy)-2-(dimethylamino)phenol typically involves the reaction of 2-(dimethylamino)phenol with cyclohexyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Cyclohexyloxy)-2-(dimethylamino)phenol can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinone derivatives.
Substitution: The phenolic hydroxyl group can participate in various substitution reactions, such as alkylation and acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
Chemistry: 5-(Cyclohexyloxy)-2-(dimethylamino)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its ability to interact with biological molecules makes it a useful tool in various assays and experiments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 5-(Cyclohexyloxy)-2-(dimethylamino)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and affecting various biochemical pathways. The cyclohexyloxy and dimethylamino groups play crucial roles in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(Dimethylamino)phenol: Lacks the cyclohexyloxy group, making it less hydrophobic.
5-(Cyclohexyloxy)phenol: Lacks the dimethylamino group, affecting its basicity and reactivity.
2-(Cyclohexyloxy)-5-(dimethylamino)phenol: Positional isomer with different chemical properties.
Uniqueness: 5-(Cyclohexyloxy)-2-(dimethylamino)phenol is unique due to the presence of both the cyclohexyloxy and dimethylamino groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and basicity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
5-cyclohexyloxy-2-(dimethylamino)phenol |
InChI |
InChI=1S/C14H21NO2/c1-15(2)13-9-8-12(10-14(13)16)17-11-6-4-3-5-7-11/h8-11,16H,3-7H2,1-2H3 |
InChI Key |
VRFXUQYBFFACEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)OC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


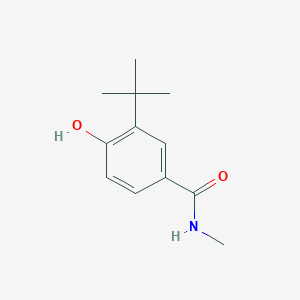
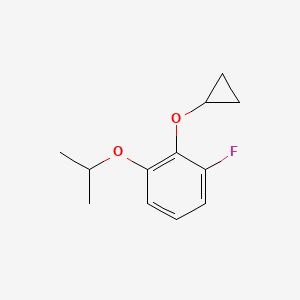

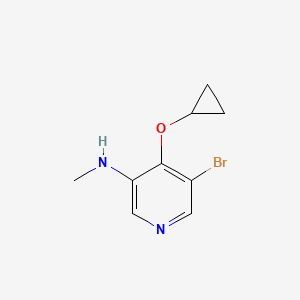
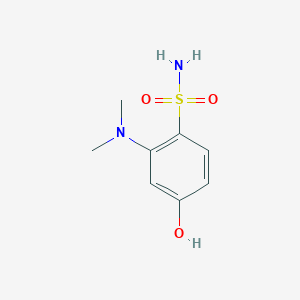
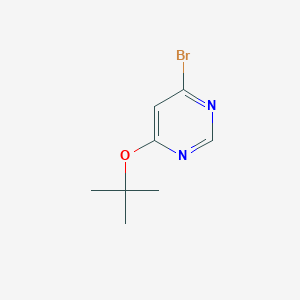

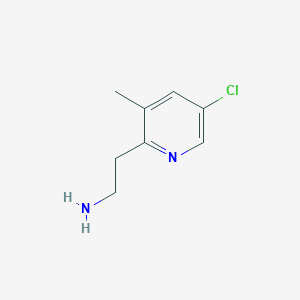

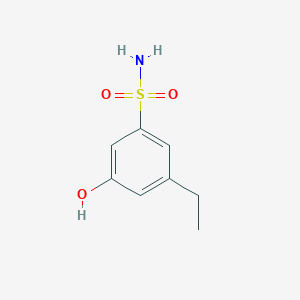

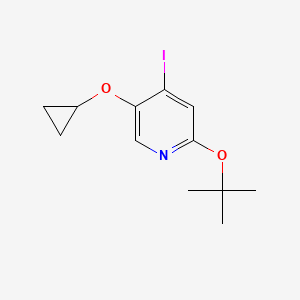
![2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B14838058.png)

